REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7]([OH:9])[CH:6]=[CH:5][CH:4]=1.[H-].[Na+].Br[CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17]>CN(C=O)C>[CH2:15]([O:9][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([C:2]([F:1])([F:10])[F:11])[N:8]=1)[C:16]([CH3:19])([CH3:18])[CH3:17] |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=CC(=N1)O)(F)F
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Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
BrCC(C)(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EA twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (3×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CC on NH silica gel (PE/EA=100/1)
|
Type
|
CUSTOM
|
Details
|
to give compound P12a (1.05 g, 15%) as an oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)OC1=NC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |